molecular formula C5H13ClN2O2 B555907 D-Ornithine hydrochloride CAS No. 16682-12-5

D-Ornithine hydrochloride

Cat. No. B555907
CAS RN: 16682-12-5
M. Wt: 168.62 g/mol
InChI Key: GGTYBZJRPHEQDG-PGMHMLKASA-N
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Description

D-Ornithine hydrochloride, also known as ®-2,5-Diaminopentanoic acid monohydrochloride, is a derivative of the non-proteinogenic amino acid L-ornithine . It is not used to create protein but plays a role in other processes . It can be converted to 2,4-diaminopentanoic acid by ornithine 4,5-aminomutase (4,5-OAM) in Clostridium .


Molecular Structure Analysis

D-Ornithine hydrochloride has a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62 . Its structure has been studied using various techniques, including Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .


Chemical Reactions Analysis

The side-chain amino group of ornithine attacks the carbonyl carbon of carbamoyl phosphate (CP) nucleophilically .


Physical And Chemical Properties Analysis

D-Ornithine hydrochloride is a white powder with an assay of 98% .

Scientific Research Applications

Specific Scientific Field

Metabolic Engineering

Summary of the Application

L-ornithine, a valuable non-protein amino acid, has a wide range of applications in the pharmaceutical and food industries . It is produced through microbial fermentation, which is a promising, sustainable, and environment-friendly method .

Methods of Application or Experimental Procedures

Various strategies have been employed to improve the L-ornithine production titers in the model strain, Corynebacterium glutamicum . These include reducing by-product formation, improving the supplementation of precursor glutamate, releasing negative regulation and negative feedback inhibition, increasing the supply of intracellular cofactors, modulating the central metabolic pathway, enhancing the transport system, and adaptive evolution .

Application in Sports Nutrition

Specific Scientific Field

Sports Nutrition

Summary of the Application

Ornithine is often used for cardiovascular health and to reduce fatigue and improve cycling performance . Preliminary evidence suggests that ornithine supplementation can improve athletic performance by reducing elevated levels of ammonia .

Methods of Application or Experimental Procedures

Ornithine supplementation is the primary method of application in this field . The exact dosage and regimen may vary depending on the specific needs and goals of the individual.

Results or Outcomes

The accumulation of ammonia in skeletal muscle can induce muscular fatigue secondary to inhibiting muscle protein contractility . Ornithine supplementation has been shown to reduce these elevated levels of ammonia, potentially improving athletic performance .

Application in Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

DL-Ornithine monohydrochloride may be used as a starting material in the synthesis of (-)- (1- 2H)putrescine dihydrochloride .

Methods of Application or Experimental Procedures

The specific method of application involves enzymatic decarboxylation .

Results or Outcomes

The result of this process is the production of (-)- (1- 2H)putrescine dihydrochloride .

Application in Liver Health

Specific Scientific Field

Medical Science

Summary of the Application

L-ornithine is reported to have beneficial effects on the liver . It is used to improve liver health as it plays a crucial role in the urea cycle, which helps detoxify and eliminate harmful substances in the liver .

Methods of Application or Experimental Procedures

L-ornithine is often administered as a supplement for liver health . The dosage and regimen may vary depending on the specific needs and goals of the individual.

Results or Outcomes

L-ornithine supplementation has been shown to have beneficial effects on the liver, although more research is needed to fully understand its impact .

Application in Cell Growth and Proliferation

Specific Scientific Field

Cell Biology

Summary of the Application

Your body uses ornithine to make polyamines, which play a role in cell growth and proliferation .

Methods of Application or Experimental Procedures

Ornithine is often used in cell culture media as a necessary component for cell growth .

Results or Outcomes

Ornithine has been shown to support cell growth and proliferation, although the exact mechanisms are still being studied .

Application in Collagen Production

Specific Scientific Field

Biochemistry

Summary of the Application

Ornithine is used to make the amino acid proline, which is used to make collagen . Collagen is a crucial protein for skin, bone, and joint health.

Methods of Application or Experimental Procedures

Ornithine is often administered as a supplement for collagen production . The dosage and regimen may vary depending on the specific needs and goals of the individual.

Results or Outcomes

Ornithine supplementation has been shown to support collagen production, which can have beneficial effects on skin, bone, and joint health .

Application in Liver Health

Specific Scientific Field

Medical Science

Summary of the Application

L-ornithine is reported to have beneficial effects on the liver . It is used to improve liver health as it plays a crucial role in the urea cycle, which helps detoxify and eliminate harmful substances in the liver .

Methods of Application or Experimental Procedures

L-ornithine is often administered as a supplement for liver health . The dosage and regimen may vary depending on the specific needs and goals of the individual.

Results or Outcomes

L-ornithine supplementation has been shown to have beneficial effects on the liver, although more research is needed to fully understand its impact .

Application in Cell Growth and Proliferation

Specific Scientific Field

Cell Biology

Summary of the Application

Your body uses ornithine to make polyamines, which play a role in cell growth and proliferation .

Methods of Application or Experimental Procedures

Ornithine is often used in cell culture media as a necessary component for cell growth .

Results or Outcomes

Ornithine has been shown to support cell growth and proliferation, although the exact mechanisms are still being studied .

Application in Collagen Production

Specific Scientific Field

Biochemistry

Summary of the Application

Ornithine is used to make the amino acid proline, which is used to make collagen . Collagen is a crucial protein for skin, bone, and joint health.

Methods of Application or Experimental Procedures

Ornithine is often administered as a supplement for collagen production . The dosage and regimen may vary depending on the specific needs and goals of the individual.

Results or Outcomes

Ornithine supplementation has been shown to support collagen production, which can have beneficial effects on skin, bone, and joint health .

Future Directions

Research is ongoing to understand the supramolecular system of D-Ornithine hydrochloride and its analogues for the development of safer and more effective formulations . Targeting the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

properties

IUPAC Name

(2R)-2,5-diaminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYBZJRPHEQDG-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901035895
Record name D-Ornithine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Ornithine hydrochloride

CAS RN

16682-12-5
Record name D-Ornithine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16682-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-(-)-2,5-Diaminopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016682125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ornithine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901035895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-2,5-diaminopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
DE Rivard, HE Carter - Journal of the American Chemical Society, 1955 - ACS Publications
… D-Ornithine hydrochloride was … The “crude” D-ornithine hydrochloride, precipitated directly fromthe solution without further purification, was … and D-ornithine hydrochloride by the use …
Number of citations: 34 pubs.acs.org
RS Phillips, P Poteh, KA Miller, TR Hoover - Archives of biochemistry and …, 2017 - Elsevier
… When purified DOKDC is added to weakly buffered solutions containing 40 μM phenol red indicator and d-lysine or d-ornithine hydrochloride, a time-dependent increase in absorbance …
Number of citations: 4 www.sciencedirect.com
H Drechsel, G Winkelmann - Biometals, 2005 - Springer
… D-ornithine hydrochloride and 48 mg of succinic anhydride (4 eq.) were dissolved in 2 ml of dioxane / water (1:1) and isolated and purified as described for succinylD-leucine. …
Number of citations: 15 link.springer.com
T Su, B Bao, T Yan, C Zhang, Y Bu… - Sheng wu Gong Cheng …, 2013 - europepmc.org
Response surface methodology was applied to optimize the fermentation conditions of FGFC1 (Fungi fibrinolytic compound 1). On the basis of single factor tests, response surface …
Number of citations: 3 europepmc.org
V Gut, K Poduška - Collection of Czechoslovak Chemical …, 1971 - cccc.uochb.cas.cz
3472 Gut, Poduska: and 50 atm afforded N-acetyl-Nil-tosyl-n-ornithine isopropyl ester (o-IXb; Scheme 2) in almost 90% yield. The L-enantiomer (L-IXb) and the ethyl ester of the L-series …
Number of citations: 9 cccc.uochb.cas.cz
M Keller, N Pop, C Hutzler, AG Beck-Sickinger… - pstorage-acs-6854636.s3 …
… Dornithine hydrochloride was purchased from Iris Biotech GmbH (Marktredwitz, Germany). … eq) was added to an ice-cold solution of D-ornithine hydrochloride (20 g, 118.6 mmol, 1 eq), …
R Kadyrov, OL Tok - Synthesis, 2021 - thieme-connect.com
… Thionyl chloride (30 mL, 0.41 mol) was added dropwise to a slurry of d-ornithine hydrochloride (33.7 g, 0.2 mol) in MeOH (200 mL) keeping the internal temperature within a range of –…
Number of citations: 2 www.thieme-connect.com
Y Ariyoshi, T Shiba, T Kaneko - Bulletin of the Chemical Society of …, 1967 - journal.csj.jp
A protected heptapeptide, the formyl-L-isoleucyl-ε-benzyloxycarbonyl-L-lysyl-δ-5-tosyl-D-ornithyl-L-isoleucyl-D-phenylalanyl-im-benzyl-L-histidyl-L-aspartic acid α-methyl-β-benzyl ester…
Number of citations: 11 www.journal.csj.jp
DD Woods - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… The ornithine solutions used throughout this section were prepared from d-ornithine hydrochloride (Hoffmann La Roche) and were carefully neutralized before use. Preliminary …
Number of citations: 54 www.ncbi.nlm.nih.gov
I Schiffers, M Frings, BM Kubber… - … Process Research & …, 2022 - ACS Publications
In recent years, 3-aminopiperidine and 3-aminoazepane have been identified as important pharmacophores that led to the development of drugs having several billion dollar global …
Number of citations: 2 pubs.acs.org

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